2-(4H-1,2,4-triazol-3-ylsulfanyl)-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone 2-(4H-1,2,4-triazol-3-ylsulfanyl)-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14528188
InChI: InChI=1S/C23H26N4OS/c1-16-8-7-9-17(12-16)23(4)14-22(2,3)27(19-11-6-5-10-18(19)23)20(28)13-29-21-24-15-25-26-21/h5-12,15H,13-14H2,1-4H3,(H,24,25,26)
SMILES:
Molecular Formula: C23H26N4OS
Molecular Weight: 406.5 g/mol

2-(4H-1,2,4-triazol-3-ylsulfanyl)-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone

CAS No.:

Cat. No.: VC14528188

Molecular Formula: C23H26N4OS

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

2-(4H-1,2,4-triazol-3-ylsulfanyl)-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone -

Specification

Molecular Formula C23H26N4OS
Molecular Weight 406.5 g/mol
IUPAC Name 2-(1H-1,2,4-triazol-5-ylsulfanyl)-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3H-quinolin-1-yl]ethanone
Standard InChI InChI=1S/C23H26N4OS/c1-16-8-7-9-17(12-16)23(4)14-22(2,3)27(19-11-6-5-10-18(19)23)20(28)13-29-21-24-15-25-26-21/h5-12,15H,13-14H2,1-4H3,(H,24,25,26)
Standard InChI Key XWXRBBPPKORXPS-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)C2(CC(N(C3=CC=CC=C32)C(=O)CSC4=NC=NN4)(C)C)C

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a 1,2,4-triazole-3-thione group linked via a sulfanyl bridge to a modified quinoline derivative. The quinoline moiety is substituted with 2,2,4-trimethyl and 3-methylphenyl groups at the 4-position, creating a sterically hindered environment that influences its reactivity and interactions . The IUPAC name, 2-(1H-1,2,4-triazol-5-ylsulfanyl)-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3H-quinolin-1-yl]ethanone, reflects this intricate arrangement .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC23H26N4OS\text{C}_{23}\text{H}_{26}\text{N}_4\text{OS}
Molecular Weight406.5 g/mol
SMILESCC1=CC(=CC=C1)C2(CC(N(C3=CC=CC=C32)C(=O)CSC4=NC=NN4)(C)C)C
InChIKeyXWXRBBPPKORXPS-UHFFFAOYSA-N
PubChem CID2869728

The stereochemistry of the molecule remains undefined in available data, suggesting potential for enantiomeric exploration .

Synthesis and Manufacturing

Multi-Step Organic Synthesis

The synthesis of this compound typically begins with the formation of the triazole ring, followed by functionalization of the quinoline core. A pivotal step involves the hydrazinolysis of carboxylic acid derivatives to generate carbothioamides, which undergo alkaline cyclization to form the triazole-3-thione . Subsequent coupling with a pre-functionalized quinoline derivative—synthesized via Friedländer annulation or similar methods—yields the target molecule.

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